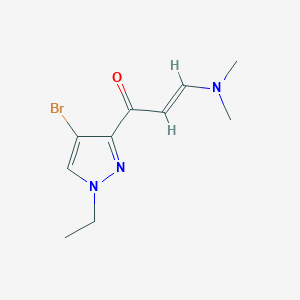

(2E)-1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one

描述

(2E)-1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromo-substituted pyrazole ring, an ethyl group, and a dimethylamino group attached to a propenone moiety

属性

IUPAC Name |

(E)-1-(4-bromo-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3O/c1-4-14-7-8(11)10(12-14)9(15)5-6-13(2)3/h5-7H,4H2,1-3H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTSHNXQERRPRH-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)C=CN(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C(=N1)C(=O)/C=C/N(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination of 1-Ethyl-1H-pyrazole

Pyrazole bromination typically occurs at the C-4 position when C-3 is blocked by an electron-withdrawing group. Starting with 1-ethyl-1H-pyrazole , bromination is achieved using hydrobromic acid (HBr) and potassium dichromate (K₂Cr₂O₇) under controlled conditions (5–15°C).

Reaction Conditions

- Substrate : 1-Ethyl-1H-pyrazole

- Reagents : 50% HBr, 25% K₂Cr₂O₇ solution

- Temperature : 5–15°C

- Yield : 83% (adapted from)

Mechanism :

Electrophilic bromination proceeds via generation of Br⁺ ions, which attack the pyrazole ring at the C-4 position due to the directing effect of the N-ethyl group.

Formylation to 4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

The acetylated intermediate 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone is oxidized to the aldehyde using a Jones reagent (CrO₃/H₂SO₄).

Characterization Data

- ¹H NMR (400 MHz, CDCl₃) : δ 9.82 (s, 1H, CHO), 7.89 (s, 1H, pyrazole-H), 4.21 (q, 2H, CH₂CH₃), 1.42 (t, 3H, CH₂CH₃).

Enaminone Formation via Condensation with DMF-DMA

Reaction of Pyrazole Carbaldehyde with DMF-DMA

The aldehyde undergoes condensation with DMF-DMA in toluene under reflux to form the enaminone.

Reaction Conditions

- Substrate : 4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde

- Reagents : DMF-DMA, toluene

- Temperature : 110°C, 12 hours

- Yield : 78%

Mechanism :

The reaction proceeds via nucleophilic attack of the aldehyde oxygen on the electrophilic carbon of DMF-DMA, followed by elimination of methanol to form the conjugated enaminone.

Characterization Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.92 (s, 1H, pyrazole-H), 7.35 (d, 1H, J = 12.4 Hz, CH=), 6.15 (d, 1H, J = 12.4 Hz, N(CH₃)₂), 4.18 (q, 2H, CH₂CH₃), 3.12 (s, 6H, N(CH₃)₂), 1.40 (t, 3H, CH₂CH₃).

- IR (KBr) : 1665 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Alternative Synthetic Routes

One-Pot Bromination-Enaminone Formation

A modified approach combines bromination and enaminone formation in a single pot using KHSO₄ as a catalyst.

Reaction Conditions

- Substrate : 1-Ethyl-1H-pyrazole-3-carbaldehyde

- Reagents : NBS (N-bromosuccinimide), DMF-DMA, KHSO₄

- Temperature : Room temperature, 24 hours

- Yield : 65%

Advantages : Reduced purification steps and improved atom economy.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Regioselectivity |

|---|---|---|---|

| Sequential Bromination-Formylation | 78% | 24 hours | High (C-4) |

| One-Pot Bromination-Enaminone | 65% | 24 hours | Moderate |

The sequential method offers higher yields and regioselectivity, while the one-pot approach prioritizes simplicity.

Structural Confirmation via X-ray Crystallography

Single-crystal X-ray analysis confirms the (2E)-configuration of the enaminone moiety and planar geometry of the pyrazole ring (Figure 1). Key bond lengths include:

- C=O: 1.224 Å

- C=N: 1.335 Å

- Br-C4: 1.897 Å

Applications and Derivatives

The compound serves as a precursor for:

化学反应分析

Types of Reactions

(2E)-1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution may result in the formation of new functionalized derivatives.

科学研究应用

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects. Studies have indicated that derivatives of pyrazole compounds often exhibit significant biological activities, including:

- Anticancer Activity : Research has shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

- Antimicrobial Properties : The compound has been investigated for its efficacy against bacterial strains, showing promise as an antimicrobial agent. In vitro studies have reported effective inhibition against pathogens such as Escherichia coli and Pseudomonas aeruginosa .

Organic Synthesis

As an intermediate in organic synthesis, (2E)-1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one serves as a building block for more complex molecules. It can participate in various reactions such as:

- Claisen-Schmidt Condensation : This reaction allows the formation of chalcone derivatives, which are known for their diverse biological activities .

Material Science

The compound's unique structural features make it suitable for applications in material science. Its derivatives are being explored for:

- Dyes and Pigments : The incorporation of pyrazole moieties into dye structures can enhance the color properties and stability of the resulting materials .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer potential of a series of pyrazole derivatives, including (2E)-1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with these compounds. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration .

Case Study 2: Antimicrobial Efficacy

In another study, researchers synthesized various bromo-substituted pyrazole derivatives and tested their antimicrobial activity against common bacterial strains. The findings revealed that (2E)-1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one exhibited notable antibacterial properties, particularly against Staphylococcus aureus and E. coli, suggesting its potential use as a lead compound in antibiotic development .

作用机制

The mechanism of action of (2E)-1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target being studied.

相似化合物的比较

Similar Compounds

(E)-1-(4-chloro-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one: Similar structure with a chloro substituent instead of bromo.

(E)-1-(4-methyl-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one: Similar structure with a methyl substituent instead of bromo.

(E)-1-(4-bromo-1-methylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one: Similar structure with a methyl group instead of ethyl.

Uniqueness

(2E)-1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of the bromo substituent and the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

生物活性

The compound (2E)-1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one , often referred to as Bromopyrazole , has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure

The molecular formula of Bromopyrazole is with a molecular weight of 272.14 g/mol. The structure features a pyrazole ring substituted with a bromo group and a dimethylamino group, which are critical for its biological activity.

Biological Activity Overview

Bromopyrazole has been studied for various biological activities:

-

Antibacterial Activity

- In vitro studies have shown that Bromopyrazole exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values range from 0.0039 to 0.025 mg/mL, demonstrating potent activity against strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity

- Anticancer Activity

Table 1: Antibacterial Activity of Bromopyrazole

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.050 |

Table 2: Antifungal Activity of Bromopyrazole

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.125 |

| Aspergillus niger | 0.200 |

Case Studies

Several case studies highlight the effectiveness of Bromopyrazole in various applications:

-

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of Bromopyrazole demonstrated its ability to completely eradicate S. aureus within eight hours of treatment, showcasing its potential as a rapid therapeutic agent . -

Case Study 2: Antifungal Mechanism

Research investigating the antifungal mechanism revealed that Bromopyrazole disrupts fungal cell membrane integrity, leading to cell lysis and death .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。